2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride
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Description
The compound seems to be a complex organic molecule with a piperazine group. Piperazine derivatives are known to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Mechanism of Action
Target of Action
Compounds with a quinoline core have been known to exhibit a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and antibacterial activity .
Mode of Action
It is known that quinoline compounds are vital structures in medicinal chemistry due to their wide spectrum of biological activity .
Biochemical Pathways
Quinoline compounds are known to exhibit a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a derivative of 2- (piperazin-1-yl) quinoline, which is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest .
Result of Action
Quinoline compounds are known to exhibit a wide variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The compound is a derivative of 2- (piperazin-1-yl) quinoline, which is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest . This suggests that the compound may be designed to be stable under a variety of environmental conditions.
Properties
IUPAC Name |
3-(piperazin-1-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.2ClH/c21-17-15(12-19-9-6-18-7-10-19)11-14-4-1-3-13-5-2-8-20(17)16(13)14;;/h1,3-4,11,18H,2,5-10,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZDXFFWUIHPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN4CCNCC4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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